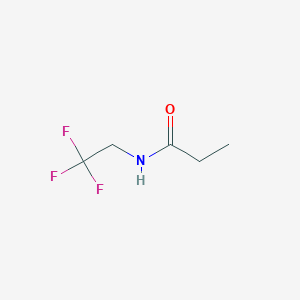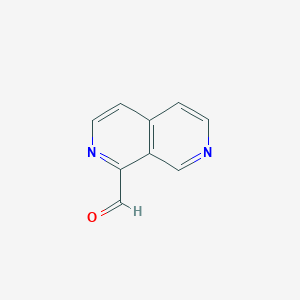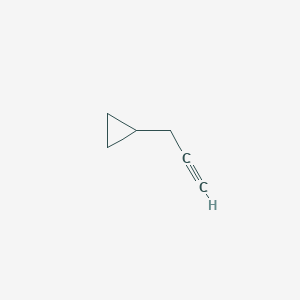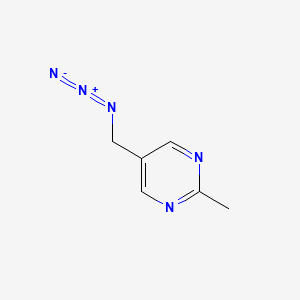
5-(Azidomethyl)-2-methylpyrimidine
Vue d'ensemble
Description
5-(Azidomethyl)-2’-deoxyuridine is a click chemistry reagent containing an azide group . The azide function is widely used for coupling to alkyne-containing fragments via the renowned Click reaction . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine.
Chemical Reactions Analysis
Azide-modified nucleosides are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These so-called click reactions are often used for the introduction of affinity tags .
Physical And Chemical Properties Analysis
The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy .
Applications De Recherche Scientifique
Pharmaceutical Synthesis
“5-(Azidomethyl)-2-methylpyrimidine” is used in the synthesis of various pharmaceuticals. For instance, it’s used in the production of Sartan drugs such as valsartan, losartan, and irbesartan . These drugs are used to treat high blood pressure and certain heart or kidney diseases .
Impurity Analysis
This compound is also used in the analysis of azido impurities in pharmaceuticals . For example, it’s used in the development of a highly sensitive LC-MS/MS method for the detection and quantification of azido impurities in the losartan drug substances .
Carcinogen Detection
This compound is used in the detection of carcinogenic substances in pharmaceuticals . For instance, it’s used in the detection of N-nitrosamine impurities known as potent carcinogens in several sartan drug substances .
Mutagenic Substance Analysis
“5-(Azidomethyl)-2-methylpyrimidine” is used in the analysis of mutagenic substances . It’s used in the detection of AZBT, an azido impurity known as a mutagenic and potentially carcinogenic substance, in sartans .
Orientations Futures
Mécanisme D'action
Target of Action
Azido compounds, in general, have been shown to interact with various cellular components, including dna and rna .
Mode of Action
It is known that azido compounds can incorporate into dna and rna, disrupting their metabolism and inhibiting protein and dna synthesis . This incorporation can lead to cytotoxic effects, making such compounds potentially useful in cancer treatment .
Biochemical Pathways
Azido compounds are known to disrupt rna and dna metabolism, which could potentially affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that azido compounds can be incorporated into dna and rna, suggesting that they may be distributed throughout the body and metabolized in various tissues .
Result of Action
The incorporation of azido compounds into dna and rna can disrupt their metabolism and inhibit protein and dna synthesis, leading to cytotoxic effects .
Action Environment
The action of 5-(Azidomethyl)-2-methylpyrimidine can be influenced by various environmental factors. For instance, the acidic tumor microenvironment, which mainly results from the high glycolytic rate of tumor cells, has been characterized as a hallmark of solid tumors and found to be a pivotal factor participating in tumor progression . This suggests that the action, efficacy, and stability of 5-(Azidomethyl)-2-methylpyrimidine could potentially be influenced by the acidity of the tumor microenvironment.
Propriétés
IUPAC Name |
5-(azidomethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-5-8-2-6(3-9-5)4-10-11-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVHQOPLGOPEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)-2-methylpyrimidine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



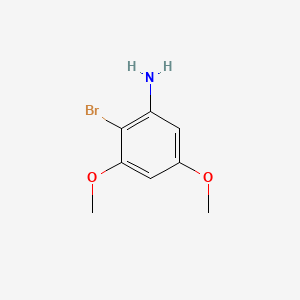
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)
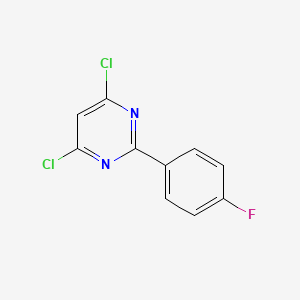
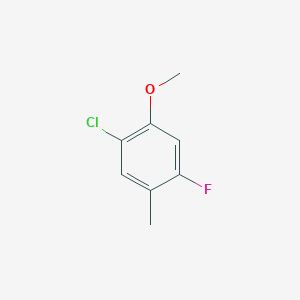
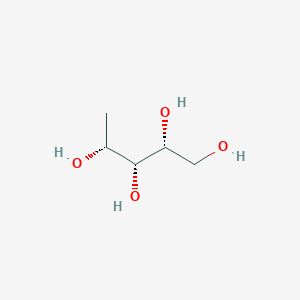
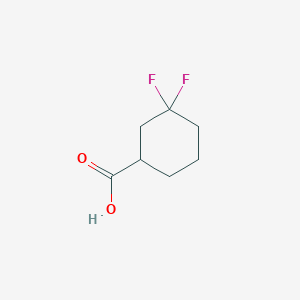

![1-{[(2-Methoxyethyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465176.png)

